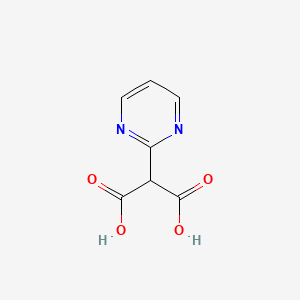

2-(Pyrimidin-2-yl)malonic acid

Description

Historical Context and Significance of Pyrimidine-Substituted Malonic Acid Scaffolds

The history of pyrimidine (B1678525) chemistry dates back to the 19th century, with the discovery and synthesis of foundational derivatives like alloxan (B1665706) and barbituric acid. researchgate.netwikipedia.org In 1879, Grimaux reported the synthesis of barbituric acid from the condensation of urea (B33335) and malonic acid, marking a pivotal moment in the convergence of these two chemical moieties. wikipedia.orgwikipedia.org This reaction highlighted the potential of malonic acid as a key building block for creating the pyrimidine ring structure. wikipedia.org

The significance of combining pyrimidine and malonic acid scaffolds lies in the vast chemical space it unlocks. Pyrimidine derivatives are integral to life as components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic compounds with a wide range of biological activities. researchgate.netwikipedia.org Malonic acid, with its reactive methylene (B1212753) group, serves as a versatile synthon for introducing carboxylic acid functionalities or for constructing larger molecular frameworks through reactions like the malonic ester synthesis and Knoevenagel condensation. wikipedia.orgatamankimya.com The fusion of these two structures in compounds like 2-(Pyrimidin-2-yl)malonic acid provides a platform for developing novel molecules with potential applications in medicinal chemistry and materials science.

Structural Classification and Nomenclature of this compound within Organic Heterocyclic Chemistry

This compound is classified as a heterocyclic organic compound. The core of its structure is the pyrimidine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, which places it in the diazine family of heterocycles. researchgate.netwikipedia.org

The nomenclature of the compound can be deconstructed as follows:

Malonic acid: The base name refers to the dicarboxylic acid, propanedioic acid, with the chemical structure CH₂(COOH)₂. wikipedia.org

Pyrimidin-2-yl: This indicates that a pyrimidine ring is attached as a substituent. The "-2-yl" specifies that the point of attachment to the malonic acid is at the second position of the pyrimidine ring.

2-: This number preceding the substituent name indicates that the pyrimidin-2-yl group is bonded to the second carbon of the malonic acid chain (the central methylene carbon).

Therefore, the systematic IUPAC name for this compound is 2-(Pyrimidin-2-yl)propanedioic acid . This precise naming reflects the exact arrangement of the functional groups within the molecular framework.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | 2-(Pyrimidin-2-yl)propanedioic acid |

| Synonyms | Pyrimidin-2-ylmalonic acid |

Overview of Research Trajectories for Dicarbonyl-Substituted Heterocycles Bearing Pyrimidine Moieties

Research involving dicarbonyl-substituted heterocycles that feature a pyrimidine moiety, such as this compound, follows several key trajectories. A primary area of focus is their use as synthetic intermediates. The malonic acid group is particularly susceptible to decarboxylation, a chemical reaction that removes a carboxyl group. This process can be used to generate pyrimidine-acetic acid derivatives, which are valuable building blocks for more complex molecules. beilstein-journals.org

The condensation of 1,3-dicarbonyl compounds with amidines or ureas remains a fundamental and widely investigated method for constructing the pyrimidine ring itself. researchgate.net Modern research seeks to refine these traditional methods to achieve milder reaction conditions and higher yields. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260648-77-8 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-pyrimidin-2-ylpropanedioic acid |

InChI |

InChI=1S/C7H6N2O4/c10-6(11)4(7(12)13)5-8-2-1-3-9-5/h1-4H,(H,10,11)(H,12,13) |

InChI Key |

FRWAYXIAIRWAHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrimidin 2 Yl Malonic Acid and Its Derivatives

Direct C-C Coupling and Functionalization Strategies

Direct carbon-carbon bond formation between a pyrimidine (B1678525) ring and a malonate moiety is a primary approach for synthesizing 2-(pyrimidin-2-yl)malonic acid precursors. These methods often involve the reaction of an activated pyrimidine with a malonate nucleophile.

Nucleophilic Substitution Approaches Utilizing Halogenated Pyrimidines and Malonate Reagents

A widely employed method for creating the C-C bond between a pyrimidine and a malonate is through the nucleophilic substitution of a halogenated pyrimidine, most commonly a 2-chloropyrimidine (B141910), with a malonate ester. This reaction is typically performed in the presence of a base to generate the malonate anion, which then acts as the nucleophile.

The reaction of 2-chloropyrimidine with the conjugate base of diethyl malonate can lead to the formation of the desired diethyl 2-(pyrimidin-2-yl)malonate. ias.ac.in The choice of base and solvent system can influence the outcome, with combinations like sodium hydride in dioxane being utilized to generate the malonate anion. ias.ac.in Studies have shown that the reaction conditions can be tuned to favor either mono- or bis-alkylation. For instance, using potassium carbonate in DMF tends to promote bis-alkylation, while triethylamine (B128534) in THF results in mono-alkylation. ias.ac.in

A patent describes a process for preparing pyrimidine derivatives where a 2-chloropyrimidine is reacted with a carbanionic residue of a malonic acid derivative. google.com This process can utilize metal hydrides like sodium hydride to form the reactive carbanionic component from malonic acid esters. google.com The reaction can also be catalyzed by substances such as 1,4-diazabicyclo beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgoctane (DABCO) in a solvent like DMSO. google.com

| Reactants | Base/Catalyst | Solvent | Product | Yield | Reference |

| 2-Chloropyrimidine, Diethyl malonate | NaH | Dioxane | Diethyl 2-(pyrimidin-2-yl)malonate | Not specified | ias.ac.in |

| 2,4-Dichloropyrimidine, Diethyl malonate | Et3N | THF | Diethyl 2-(4-chloropyrimidin-2-yl)malonate | 35% | ias.ac.in |

| 2-Chloropyrimidine, Malonic acid dinitrile | NaH, DABCO | DMSO | 2-(Pyrimidin-2-yl)malononitrile | Not specified | google.com |

Condensation Reactions Involving Pyrimidine Precursors and Malonic Acid Derivatives

Condensation reactions provide an alternative route to pyrimidine-malonate structures. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base. slideshare.netwikipedia.org This reaction typically results in an α,β-unsaturated product. wikipedia.org

The Doebner modification of the Knoevenagel condensation specifically uses pyridine (B92270) as a solvent and often involves a co-catalyst like piperidine. acs.orgmdpi.com When malonic acid is used, the condensation is frequently followed by decarboxylation. wikipedia.orgacs.org For example, the reaction of an aldehyde with malonic acid in pyridine can lead to a cinnamic acid derivative after decarboxylation. acs.org While not a direct route to this compound itself, this methodology is crucial for creating unsaturated intermediates that could potentially be further modified. For instance, a pyrimidine-2-carboxaldehyde could theoretically be condensed with malonic acid.

Another approach involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative to construct the pyrimidine ring itself, a strategy that can incorporate a malonate-derived fragment from the start. bu.edu.egresearchgate.net For example, the condensation of diethyl malonate with urea can form barbituric acid, a pyrimidine derivative. researchgate.netbibliomed.org Furthermore, the reaction of 5-amino-3-hetarylpyrazole with malonic acid can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) system. mdpi.com

Multicomponent Reaction (MCR) Strategies for Assembling Pyrimidine-Malonate Conjugates

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.govtandfonline.com The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, often employing an aldehyde, a β-dicarbonyl compound (like a malonate ester), and urea or thiourea (B124793). researchgate.net

Research has demonstrated the synthesis of pyrimidine derivatives through a three-component Biginelli reaction of dimethyl malonate with various aldehydes and urea or thiourea, often facilitated by microwave irradiation to achieve good yields. researchgate.net MCRs have also been utilized to create fused pyrimidine systems. For example, a four-component reaction of D-glucosamine, an aldehyde, barbituric acid, and malononitrile (B47326) can produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These strategies highlight the potential of MCRs to rapidly build molecular complexity and generate diverse libraries of pyrimidine-malonate conjugates.

| Reactants | Reaction Type | Conditions | Product Type | Reference |

| Dimethyl malonate, Aldehyde, Urea/Thiourea | Biginelli Reaction | Microwave irradiation | Dihydropyrimidine derivatives | researchgate.net |

| D-glucosamine, Aldehyde, Barbituric acid, Malononitrile | Four-component reaction | PTSA, EtOH | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 6-Aminouracils, Aldehydes, Secondary amines | Three-component reaction | Acetic acid, EtOH | Pyrimido[4,5-d]-pyrimidines | nih.gov |

Strategic Derivatization of the Malonic Acid Moiety in Pyrimidine-Substituted Systems

Once the pyrimidine-malonate linkage is established, typically in the form of a diester, further transformations of the malonic acid portion are often necessary to arrive at the desired final product, such as the free diacid or other functionalized derivatives.

Esterification and Selective Hydrolysis Pathways

The hydrolysis of the diester, such as diethyl 2-(pyrimidin-2-yl)malonate, is a critical step to obtain the corresponding dicarboxylic acid. However, achieving complete hydrolysis to the diacid or selective hydrolysis to the monoester can be challenging.

Selective monohydrolysis of symmetric diesters like dialkyl malonates can be a difficult task, as classical saponification often yields a mixture of the starting diester, the monoester, and the dicarboxylic acid. researchgate.net However, optimized conditions have been developed. For instance, using a specific amount of aqueous potassium hydroxide (B78521) with a co-solvent like THF or acetonitrile (B52724) at low temperatures can lead to high yields of the corresponding half-esters. researchgate.net The hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to be particularly challenging under both basic and acidic conditions, highlighting the influence of substituents on reactivity. nih.gov In some cases, hydrolysis of a pyrimidine-containing ester can be achieved using sodium hydroxide in methanol. nih.gov

Decarboxylative Functionalization Processes

Decarboxylation is a key reaction for modifying the malonic acid moiety. The Krapcho decarboxylation is a well-known method for removing one of the ester groups from a malonate derivative. organic-chemistry.org This process often occurs under thermal conditions, sometimes in the presence of salts like lithium chloride in a wet solvent like DMSO. organic-chemistry.org

More broadly, decarboxylative functionalization reactions represent a powerful strategy to form new bonds. ualberta.ca For instance, the decarboxylative addition of malonic acid to 4-trifluoromethylpyrimidin-2(1H)-ones has been studied, where the reaction can proceed via either a Michael- or Mannich-type addition depending on the solvent polarity. beilstein-journals.orgnih.gov This demonstrates that the pyrimidine ring can influence the course of the decarboxylation and subsequent bond formation. Furthermore, decarboxylative cross-coupling reactions, often mediated by transition metals like copper or palladium, can be used to introduce various substituents. researchgate.netnih.govnih.gov For example, a decarboxylative borylation of a pyrimidine carboxylic acid has been reported. nih.gov These advanced methods allow for the conversion of the malonic acid group into other valuable functionalities.

Chemical Reactivity and Transformation Pathways of 2 Pyrimidin 2 Yl Malonic Acid Scaffolds

Regioselective Addition Reactions at the Malonic Acid Methylene (B1212753) Group

The methylene group of 2-(pyrimidin-2-yl)malonic acid is flanked by two electron-withdrawing carboxyl groups, rendering the protons on this carbon acidic and easily removable by a base. This generates a stabilized carbanion (enolate) that can act as a nucleophile in various addition reactions.

Michael-Type Additions

The nucleophilic character of the carbanion derived from this compound and its esters allows it to participate in Michael-type additions. This reaction involves the 1,4-addition of the nucleophile to α,β-unsaturated carbonyl compounds. researchgate.net While specific examples starting directly with the this compound scaffold are not extensively documented, the principle is well-established for malonic esters in the presence of a base. The reaction would proceed by deprotonation of the malonic acid derivative, followed by the addition of the resulting carbanion to an activated alkene.

In a related context, the pyrimidine (B1678525) moiety itself can act as a Michael acceptor. For instance, certain pyrimidinone derivatives undergo Michael-type additions to their C=C double bond. beilstein-journals.org However, in the case of this compound, the focus is on the nucleophilic addition from the malonic acid methylene group. A general scheme for this transformation is presented below:

General Scheme for Michael-Type Addition:

The reaction is typically catalyzed by a base strong enough to deprotonate the malonic acid. The choice of base and reaction conditions can influence the efficiency of the reaction.

Mannich-Type Additions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbuchler-gmbh.com The acidic methylene protons of this compound make it a suitable candidate as the active hydrogen component in this reaction. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the carbanion generated from the malonic acid derivative. wikipedia.org

This transformation provides a direct route to β-amino carbonyl compounds, which are valuable synthetic intermediates. buchler-gmbh.com The general reaction is as follows:

General Scheme for Mannich-Type Addition:

Similar to Michael additions, the reactivity of pyrimidine-containing systems in Mannich-type reactions has been demonstrated where the pyrimidine ring itself is the substrate for addition. beilstein-journals.org However, the nucleophilic character of the malonic acid moiety in this compound would direct the addition to occur from its central carbon.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions can occur through either intramolecular or intermolecular pathways.

Intramolecular Cyclizations

Intramolecular cyclization of suitably substituted derivatives of this compound can lead to the formation of bicyclic and polycyclic systems containing a pyrimidine ring. For example, if the pyrimidine ring itself bears a reactive substituent, the malonate portion of the molecule can participate in a ring-forming reaction.

While direct examples starting from a pre-formed this compound are scarce in the literature, related transformations highlight the potential. For instance, intramolecular cyclizations are key steps in the synthesis of fused pyrimidines like pyrimido[2,1-b]benzothiazoles, where a malonate derivative is a reactant in a multicomponent reaction that culminates in a cyclization step. scirp.org Similarly, other fused pyrimidine systems are accessible through intramolecular cyclization pathways. researchgate.net

Intermolecular Cyclocondensations

This compound and its esters can react with various dinucleophiles in intermolecular cyclocondensation reactions to form new heterocyclic rings fused to the pyrimidine system or attached to it. Malonic acid derivatives are well-known to react with 1,3-dinucleophiles like urea (B33335), thiourea (B124793), and amidines to form six-membered heterocyclic rings. nih.gov

For example, the reaction of a malonate with an amidine is a classic method for pyrimidine synthesis. nih.gov In the context of this compound, the malonic acid part could react with a dinucleophile to construct a new ring. A hypothetical reaction with a generic dinucleophile is shown below:

General Scheme for Intermolecular Cyclocondensation:

(where X-Y represents the backbone of the dinucleophile)

This approach is a powerful tool for the synthesis of diverse fused pyrimidine derivatives, which are of significant interest in medicinal chemistry. scirp.orgmdpi.com

Reductive Transformations and Saturation of the Pyrimidine Ring System

The pyrimidine ring in this compound is susceptible to reduction, leading to partially or fully saturated heterocyclic systems. The specific outcome of the reduction depends on the reducing agent and the reaction conditions.

The reduction of pyrimidine rings, particularly those bearing electron-withdrawing groups, has been reported. For instance, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH4) resulted in the formation of the corresponding 1,6-dihydropyrimidine derivative as the major product. researchgate.net This suggests that the pyrimidine ring in this compound could also be selectively reduced.

Furthermore, catalytic hydrogenation is another effective method for the saturation of pyrimidine rings. In a study on related compounds, the endocyclic C=C double bond in a tetrahydropyrimidinyl acetic acid derivative was successfully hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield the corresponding perhydro-(2-oxopyrimidin-4-yl)acetic acid derivative. beilstein-journals.org This indicates that the pyrimidine ring of a this compound derivative could be fully saturated under similar conditions.

Coordination Chemistry of Malonate-Functionalized Pyrimidine Ligands in Complex Formation

The this compound scaffold, and its corresponding dianion, represents a highly versatile class of ligands in coordination chemistry. Its structure integrates two distinct and potent coordinating functionalities: the N,N'-bidentate chelating site of the pyrimidine ring and the O,O'-bidentate chelating site of the malonate group. This unique topology allows the ligand to engage in diverse coordination modes, acting as a simple chelating agent, a bridging ligand connecting multiple metal centers, or a combination thereof. Consequently, it serves as an exceptional building block for constructing a wide array of coordination complexes, ranging from discrete mononuclear and dinuclear species to extended one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs).

A significant aspect of its reactivity is the common use of its ester precursors, such as diethyl 2-(pyrimidin-2-yl)malonate, in solvothermal syntheses. Under these high-temperature and high-pressure conditions, the ester groups frequently undergo in situ hydrolysis to generate the active malonate dianion, [C₄H₂N₂(CH(COO)₂)]²⁻, which subsequently coordinates to the metal ion. This in situ ligand generation is a pivotal pathway in the formation of many reported coordination architectures.

Coordination with Lanthanide(III) Ions

The combination of a nitrogen-containing heterocycle and a carboxylate group makes this ligand particularly suitable for constructing luminescent lanthanide-based materials. The pyrimidine ring can function as an efficient chromophore, absorbing ultraviolet (UV) energy and transferring it to the coordinated lanthanide ion (e.g., Eu³⁺, Tb³⁺) via the "antenna effect." This process sensitizes the characteristic f-f luminescence of the lanthanide, which would otherwise be weak due to the forbidden nature of these transitions.

The table below summarizes representative data for lanthanide complexes derived from the 2-(pyrimidin-2-yl)malonate scaffold.

| Metal Ion | Ligand Form | Representative Formula | Dimensionality | Key Structural Feature | Photophysical Property |

|---|---|---|---|---|---|

| Eu(III) | pymc²⁻ | [Eu(pymc)(NO₃)(H₂O)₂]·H₂O | 1D Chain | Each Eu³⁺ is 9-coordinate. The pymc²⁻ ligand bridges three separate Eu³⁺ centers. | Intense red luminescence (⁵D₀ → ⁷F₂ transition at ~615 nm) upon UV excitation. |

| Tb(III) | pymc²⁻ | [Tb(pymc)(NO₃)(H₂O)₂]·H₂O | 1D Chain | Isostructural with the Eu(III) complex. Tb³⁺ is 9-coordinate. | Strong green luminescence (⁵D₄ → ⁷F₅ transition at ~545 nm) due to efficient antenna effect. |

| Gd(III) | pymc²⁻ | [Gd(pymc)(NO₃)(H₂O)₂]·H₂O | 1D Chain | Isostructural with the Eu(III) complex. Gd³⁺ is 9-coordinate. | Exhibits ligand-centered phosphorescence at cryogenic temperatures, used to estimate the ligand's triplet state energy (~21,000 cm⁻¹). |

Coordination with Transition Metal Ions

The 2-(pyrimidin-2-yl)malonate ligand also forms stable complexes with various first-row transition metals, such as copper(II), cobalt(II), and zinc(II). The resulting structures are often governed by the coordination preferences of the specific metal ion and the reaction conditions. The interplay between the pyrimidine and malonate binding sites facilitates the formation of magnetically interesting polynuclear clusters and extended networks.

For example, with copper(II), the ligand can promote the formation of dinuclear or polynuclear structures where magnetic coupling between the metal centers can be observed. In a typical coordination mode, two ligands might bridge a pair of Cu(II) ions, with each ligand chelating one copper ion via its pyrimidine ring and bridging to the second copper ion via one oxygen atom of its malonate group. The remaining carboxylate oxygen then coordinates to the first copper ion, creating a robust, magnetically coupled unit.

The table below details examples of transition metal complexes.

| Metal Ion | Ligand Form | Representative Formula | Dimensionality | Key Structural Feature | Notable Property |

|---|---|---|---|---|---|

| Cu(II) | pymc²⁻ | [Cu₂(pymc)₂(H₂O)₄] | 0D (Dinuclear) | Dinuclear paddle-wheel-like structure where two pymc²⁻ ligands bridge two Cu(II) centers. | Exhibits antiferromagnetic coupling between the Cu(II) centers. |

| Co(II) | pymc²⁻ | [Co(pymc)(H₂O)₂] | 2D Layer | Each Co(II) is octahedrally coordinated. The pymc²⁻ ligand bridges three different Co(II) centers to form a layered network. | Shows weak ferromagnetic or antiferromagnetic interactions depending on the precise Co-O-C-O-Co bridging angles. |

| Zn(II) | pymc²⁻ | [Zn(pymc)] | 3D Framework | Each Zn(II) is tetrahedrally coordinated. The ligand acts as a 4-connecting node, linking four different Zn(II) centers. | A robust, thermally stable framework that exhibits ligand-based blue fluorescence. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrimidin 2 Yl Malonic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-(Pyrimidin-2-yl)malonic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the malonic acid moiety. The pyrimidine ring protons—H4, H5, and H6—typically appear in the aromatic region of the spectrum. Based on data from analogous 2-substituted pyrimidines, the H4 and H6 protons, being adjacent to the ring nitrogens, would be the most deshielded, appearing as a doublet, while the H5 proton would appear as a triplet coupled to both H4 and H6. nih.gov The single proton on the α-carbon of the malonic acid group would likely appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of both the pyrimidine ring and the two carboxylic acid groups. The acidic protons of the carboxyl groups would appear as a broad singlet, often far downfield, and its visibility can depend on the solvent used. researchgate.netchemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyrimidine ring would have characteristic chemical shifts, with C2, C4, and C6 appearing at lower field due to their proximity to the electronegative nitrogen atoms. The C2 carbon, directly attached to the malonic acid substituent, would be significantly affected. The carboxyl carbons (COOH) of the malonic acid moiety are expected to resonate at the far downfield end of the spectrum (>165 ppm), while the α-carbon would appear further upfield. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from structural analogs.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2 | - | ~158-162 |

| Pyrimidine H4/H6 | ~8.8-9.0 (d) | ~156-158 |

| Pyrimidine H5 | ~7.4-7.6 (t) | ~120-125 |

| Malonyl CH | ~4.5-5.0 (s) | ~45-55 |

| Malonyl COOH | ~11-13 (br s) | ~168-172 |

Advanced Two-Dimensional (2D) NMR Techniques for Elucidating Connectivity and Conformation

To confirm the structural assignment, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the proton-proton coupling network within the pyrimidine ring. libretexts.org It would show a clear cross-peak between the H5 proton and the H4/H6 protons, confirming their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. hmdb.ca It would allow for the unambiguous assignment of each pyrimidine carbon (C4, C5, C6) and the malonyl α-carbon by linking them to their respective, already assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons over two to three bonds. ipb.pt Key expected correlations for this compound would include:

A correlation from the malonyl methine proton (CH) to the pyrimidine C2 carbon, confirming the attachment of the malonic acid group to the ring.

Correlations from the malonyl methine proton (CH) to the carboxyl carbons (COOH).

Correlations from the pyrimidine H4/H6 protons to the C2 and C5 carbons, further confirming the ring structure. nih.govntnu.no

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of atoms and would be useful for determining the preferred conformation of the molecule, particularly the orientation of the malonic acid group relative to the pyrimidine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

For this compound, the FTIR spectrum is expected to be dominated by strong, broad absorptions from the carboxylic acid groups. researchgate.net A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxyl groups. mdpi.com

The pyrimidine ring would give rise to a series of characteristic bands. researchgate.netepa.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nanoient.org A set of sharp to medium intensity bands between 1400 and 1600 cm⁻¹ would be due to the C=C and C=N ring stretching vibrations. C-H in-plane and out-of-plane bending vibrations would appear at lower wavenumbers. nanoient.org

The Raman spectrum would also show these characteristic vibrations, though with different relative intensities. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum, whereas the highly polar C=O and O-H stretching vibrations are typically weaker than in the FTIR spectrum. epa.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR / Raman) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad / Weak |

| C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Medium / Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong / Medium |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong / Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1450 | Medium / Weak |

| C-H Bending | Pyrimidine Ring | 700 - 1200 | Medium / Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 182.14 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, confirming the molecular formula C₇H₆N₂O₄.

The fragmentation of the molecule under electron impact (EI) or electrospray ionization (ESI) conditions would likely proceed through several characteristic pathways:

Decarboxylation: Loss of a carboxyl group as CO₂ (44 Da) is a very common fragmentation pathway for carboxylic acids, which could occur once or twice, leading to fragments at m/z 138 and m/z 94.

Cleavage of the Malonyl Group: The bond between the pyrimidine C2 and the malonyl CH could break, leading to a pyrimidinyl cation (m/z 79) and a malonic acid radical, or vice versa. Fragmentation of the substituent could lead to the loss of the entire malonic acid group (87 Da, as ketene (B1206846) + H₂O) or related fragments.

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavage. sapub.org A common pathway for nitrogen heterocycles is the loss of HCN (27 Da) or related small molecules. nih.govconicet.gov.ar A retro-Diels-Alder type reaction could also occur, breaking the ring into smaller charged or neutral fragments. sapub.org The specific fragmentation will be influenced by which atoms are protonated or carry the initial charge.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related structures allows for a detailed prediction.

Studies on metal-organic frameworks containing both malonate and pyrimidine ligands show how these components interact. rsc.org The malonate group typically chelates to metal centers through its carboxylate oxygens, while the pyrimidine acts as a bridging ligand via its nitrogen atoms. rsc.org In the solid state of pure this compound, extensive hydrogen bonding is expected. The carboxylic acid groups would likely form strong dimer motifs (O-H···O=C). Furthermore, hydrogen bonds could form between the carboxylic acid protons and the basic nitrogen atoms of the pyrimidine ring (C=O-H···N), creating a complex three-dimensional supramolecular network. researchgate.net The planarity of the pyrimidine ring and the tetrahedral geometry around the malonyl α-carbon would be key structural features.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the electronic transitions within a molecule. Pyrimidine-based compounds typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. frontiersin.org The π→π* transitions of the pyrimidine ring are expected to be strong and appear at lower wavelengths (higher energy), while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and occur at longer wavelengths (lower energy).

For this compound, the pyrimidine ring acts as the primary chromophore. The malonic acid substituent is not a strong chromophore itself but can cause a slight shift (solvatochromic shift) in the absorption maxima compared to unsubstituted pyrimidine. mdpi.com The absorption spectrum is expected to show maxima in the range of 240-280 nm. frontiersin.orgdiva-portal.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited. Simple pyrimidines are often weakly fluorescent or non-fluorescent. However, substitution can significantly alter the emission properties. sciforum.net The presence of the malonic acid group could potentially provide a pathway for non-radiative decay, possibly quenching fluorescence. The actual emission properties would be highly dependent on the molecular rigidity and the solvent environment, with some pyrimidine derivatives showing significant solvatochromism (a change in emission color with solvent polarity). frontiersin.org Any observed fluorescence would likely be in the UV or blue region of the spectrum.

Thermal Analysis Techniques for Structural Stability Assessment (e.g., Thermogravimetric Analysis)

The structural integrity and stability of a chemical compound under thermal stress are critical parameters, influencing its storage, handling, and application. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), provide invaluable insights into the thermal decomposition and stability of materials. In the context of this compound and its analogs, TGA is instrumental in elucidating their thermal behavior.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a TGA curve, plots mass loss against temperature, revealing key information about the compound's decomposition pattern, thermal stability, and the nature of its volatile decomposition products.

While specific TGA data for this compound is not extensively documented in publicly available literature, the thermal behavior of its parent molecules, pyrimidine and malonic acid, as well as related substituted compounds, offers a strong basis for understanding its expected thermal characteristics.

Malonic acid, for instance, is known to be thermally unstable and undergoes decarboxylation upon heating. It has a decomposition point of approximately 135 °C. acs.org This decomposition is a critical aspect to consider for any of its derivatives. A study on the thermal analysis of malonic acid showed a rapid mass loss after its melting point, which is attributed to the evaporation of the molten sample and thermal decomposition. mdpi.com

The pyrimidine ring, on the other hand, is a relatively stable aromatic heterocycle. However, its stability can be influenced by the nature and position of its substituents. The thermal properties of various pyrimidine complexes have been studied, indicating that the decomposition often occurs in stages, corresponding to the loss of different parts of the molecule. researchgate.net

For this compound, the thermal decomposition is anticipated to be a multi-step process. The initial and most likely decomposition step would involve the decarboxylation of the malonic acid moiety, releasing one or two molecules of carbon dioxide. This is a common decomposition pathway for substituted malonic acids. researchgate.net The temperature at which this occurs would be a key indicator of the compound's stability. Subsequent decomposition at higher temperatures would likely involve the fragmentation of the pyrimidine ring itself.

The thermal stability of metal complexes of substituted malonic acids has also been investigated. For example, iron(III) complexes with substituted malonic acids show stability up to 200°C, after which they decompose. researchgate.net This suggests that coordination to a metal ion can enhance the thermal stability of the malonic acid derivative.

The table below provides a hypothetical TGA data profile for this compound based on the expected decomposition of related compounds. This data is illustrative and would require experimental verification.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 130 - 180 | ~34% | Loss of two CO2 molecules (decarboxylation) |

| > 250 | Varies | Decomposition of the pyrimidine ring |

It is also important to consider the thermal behavior of analogs of this compound. For instance, the introduction of different substituents on the pyrimidine ring or the methylene (B1212753) carbon of the malonic acid could significantly alter the thermal stability. Electron-withdrawing groups might destabilize the molecule, leading to decomposition at lower temperatures, while bulky groups could sterically hinder decomposition pathways, potentially increasing thermal stability.

Computational and Theoretical Investigations of 2 Pyrimidin 2 Yl Malonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the electronic structure and predicting the reactivity of organic molecules like 2-(pyrimidin-2-yl)malonic acid. jchemrev.comjchemrev.com These calculations provide detailed information about the distribution of electrons within the molecule, which governs its stability, geometry, and how it interacts with other chemical species. By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, researchers can predict the most likely sites for nucleophilic or electrophilic attack, offering a roadmap for its chemical behavior. researchgate.netresearchgate.net

DFT is a robust method for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. rsc.org A key reaction for this compound is decarboxylation, a common transformation for malonic acid derivatives, which typically proceeds upon heating. masterorganicchemistry.com

Theoretical studies can model this process step-by-step. The reaction is believed to occur via a cyclic, six-membered transition state where a proton is transferred from one carboxyl group to the pyrimidine (B1678525) nitrogen or the other carbonyl oxygen, concurrent with the cleavage of a carbon-carbon bond and the release of carbon dioxide. masterorganicchemistry.comnih.gov DFT calculations can precisely locate the geometry of this high-energy transition state and determine the activation energy barrier for the reaction. By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified. For instance, a concerted mechanism involving a single transition state can be compared against a stepwise process with intermediates. nih.gov

Illustrative Data Table: Hypothetical DFT-Calculated Activation Energies for the Decarboxylation of this compound

| Proposed Mechanism | Transition State Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted (via Pyrimidine N) | Six-membered ring involving one carboxylic acid and a pyrimidine nitrogen atom. | 28.5 |

| Concerted (via Carbonyl O) | Six-membered ring involving both carboxylic acid groups. | 35.2 |

| Stepwise (Zwitterionic intermediate) | Initial proton transfer to pyrimidine N, followed by C-C bond cleavage. | 41.0 |

The flexibility of this compound arises from the rotation around the single bonds connecting the malonic acid moiety to the pyrimidine ring and between the two carboxyl groups. This rotation gives rise to various conformers, each with a distinct three-dimensional shape and energy. Computational methods can systematically explore these possibilities to identify the most stable conformers.

A critical factor stabilizing certain conformers is the formation of intramolecular hydrogen bonds. nih.gov In this compound, a hydrogen bond can form between the acidic proton of one carboxyl group and one of the nitrogen atoms of the pyrimidine ring, or with the carbonyl oxygen of the second carboxyl group. researchgate.netmdpi.com These interactions can significantly lower the energy of a conformer, making it more populated at equilibrium. DFT calculations can predict the geometries and relative energies of these conformers, providing insight into the molecule's preferred shape. nih.gov

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Description of Key Intramolecular Interaction | Relative Energy (kcal/mol) |

|---|---|---|

| I (Global Minimum) | Intramolecular H-bond: COOH proton to pyrimidine N1. | 0.00 |

| II | Intramolecular H-bond: COOH proton to carbonyl O of the other COOH group. | 1.85 |

| III | No significant intramolecular H-bond; extended conformation. | 4.20 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Molecular Modeling Approaches to Investigate Molecular Recognition and Interaction Mechanisms

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to explore how this compound might interact with biological macromolecules like proteins or DNA. rjeid.comremedypublications.com These methods are crucial in drug discovery for predicting the binding affinity and mode of a ligand to a target. benthamdirect.com

Molecular docking predicts the preferred orientation of the molecule when bound to the active site of a protein, providing a "snapshot" of the interaction. pensoft.neturan.ua It scores different binding poses based on factors like electrostatic compatibility and hydrogen bonding. remedypublications.com For this compound, the pyrimidine ring can engage in π-stacking interactions, while the carboxyl groups are potent hydrogen bond donors and acceptors. nih.gov

Molecular dynamics simulations extend this by simulating the movement of the molecule and its target over time, offering a dynamic view of the binding process and the stability of the complex. arabjchem.orgmdpi.com MD simulations can reveal how the molecule and protein adapt to each other and the role of water molecules in mediating the interaction. researchgate.net

Illustrative Data Table: Typical Output from a Molecular Docking Study

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X (e.g., Kinase) | -8.5 | Arg12, Lys45, Phe98 | H-bond, Salt bridge, π-stacking |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scielo.org.mx Calculating these spectra for different possible structures (conformers or tautomers) and comparing them with experimental data is a powerful method for structural elucidation. researchgate.netresearchgate.net

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org Similarly, the vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. core.ac.ukresearchgate.net A good match between the calculated spectrum of a specific theoretical structure and the measured experimental spectrum provides strong evidence that the theoretical structure is the one that exists in reality. mdpi.com

Illustrative Data Table: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-311G(d,p)) | Deviation (ppm) |

|---|---|---|---|

| C=O (carboxyl) | 170.5 | 171.2 | +0.7 |

| C2 (pyrimidine) | 165.8 | 166.5 | +0.7 |

| C4/C6 (pyrimidine) | 157.2 | 157.9 | +0.7 |

| C5 (pyrimidine) | 120.1 | 120.6 | +0.5 |

| CH (malonic) | 55.4 | 56.0 | +0.6 |

Theoretical Studies on Tautomerism and Solvation Effects on Molecular Properties

Tautomers are isomers that readily interconvert through the migration of a proton. For this compound, several tautomeric forms are possible. The malonic acid moiety can exhibit keto-enol tautomerism, where a proton moves from the central carbon to a carbonyl oxygen to form a C=C double bond and an -OH group. pearson.com Additionally, the pyrimidine ring introduces the possibility of protonation at its nitrogen atoms, leading to different tautomeric forms of the entire molecule. chemicalbook.comresearchgate.net Theoretical calculations can determine the relative energies of these tautomers, predicting which form is most stable. researchgate.netnih.gov

The properties and stability of these tautomers can be significantly influenced by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used in calculations to simulate the effect of a solvent's dielectric environment. jchemrev.comacs.org These models can show how a polar solvent might stabilize a more polar tautomer over a less polar one, potentially shifting the equilibrium. For example, a zwitterionic tautomer, while unstable in the gas phase, might become significantly stabilized in a polar solvent like water. researchgate.net

Illustrative Data Table: Calculated Relative Free Energies (ΔG) of Tautomers in Gas Phase and Water

| Tautomer | Description | ΔG (Gas Phase, kcal/mol) | ΔG (Water, PCM, kcal/mol) |

|---|---|---|---|

| Keto (Standard Form) | Dicarboxylic acid form. | 0.0 | 0.0 |

| Enol | Enol of one carboxyl group. | +12.5 | +9.8 |

| Zwitterion | Proton transfer from COOH to pyrimidine N1. | +25.0 | +5.2 |

2 Pyrimidin 2 Yl Malonic Acid As a Versatile Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Pyrimidine-Fused Heterocycles

The structural framework of 2-(pyrimidin-2-yl)malonic acid is a key component in the synthesis of various fused heterocyclic systems. The presence of the pyrimidine (B1678525) ring and the malonic acid group provides multiple reactive sites for cyclization reactions, leading to the formation of bicyclic and polycyclic compounds with significant biological and chemical interest.

Pyrido[2,3-d]pyrimidines and Related Systems

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The synthesis of this ring system often involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine core. While direct use of this compound is not always the primary route, its structural components are fundamental to the most common synthetic strategies.

A prevalent method for constructing pyrido[2,3-d]pyrimidines involves the condensation of an appropriately substituted aminopyrimidine with a three-carbon electrophilic partner, a role perfectly suited for malonic acid or its derivatives. mdpi.comamazonaws.com For instance, the reaction of 6-aminouracil (B15529) derivatives with malonic acid or ethyl malonate can yield substituted pyrido[2,3-d]pyrimidines. In these reactions, the malonic acid component provides the necessary carbon atoms to form the fused pyridine ring.

Another approach involves the initial reaction of a pyrimidine derivative to form a malonate intermediate, which then undergoes cyclization. For example, 2-chloropyrimidine (B141910) can react with diethyl malonate to form diethyl 2-(pyrimidin-2-yl)malonate, a key intermediate that can be further elaborated and cyclized to form pyrido[2,3-d]pyrimidine systems. researchgate.net This highlights the importance of the pyrimidinyl-malonate linkage as a precursor to these fused heterocycles. The synthesis of some pyrido[2,3-d]pyrimidine derivatives involves the reaction of 2-amino-3-cyanopyridines with reagents like formamide (B127407) or thiourea (B124793), where the initial pyridine itself can be synthesized from chalcones and malononitrile (B47326). researchgate.net

Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are another class of fused heterocycles with significant biological activities. Their synthesis often starts from a pyrimidine-2-thione precursor, which undergoes cyclization with an α-halocarbonyl compound or a similar two-carbon electrophile. nih.gov

While a direct, one-step synthesis from this compound is not the standard method, the malonic acid moiety can be a precursor to functionalities required for the cyclization. For instance, the malonic acid group could be transformed into a component that facilitates the formation of the thiazole (B1198619) ring. More indirectly, malonic acid itself has been used as a component of deep eutectic solvents that catalyze the synthesis of thiazolo[3,2-a]pyrimidines, demonstrating the relevance of the malonate structure in facilitating these transformations. nih.gov Furthermore, some synthetic routes for thiazolopyrimidines involve the reaction of 4,5-dihydrothiazol-2-amine with ethoxymethylene malonic esters, showcasing the role of malonate derivatives in building the pyrimidine portion of the fused system. tandfonline.com A patent also describes the preparation of thiazolo[3,2-a] researchgate.netmdpi.comtriazolo[4,5-d]pyrimidine derivatives by reacting a triazolopyrimidine precursor with a malonic acid ester. google.com

Other Polycyclic and Condensed Pyrimidine Systems

The versatility of the this compound framework extends to the synthesis of more complex, polycyclic pyrimidine-containing structures. A notable example is its role in the synthesis of the drug bosentan. A key step in this synthesis involves the reaction of pyrimidin-2-carboxamidine hydrochloride with a diethyl malonate derivative to form rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione. google.com This intermediate is then converted into a bipyrimidine system, which is a core component of the final drug molecule. google.com

Furthermore, the reaction of pyrimidine derivatives with malononitrile, which can be considered an analogue of malonic acid, is a common strategy for building fused systems like pyrido[2,3-d]pyrimidines. The condensation of urea (B33335) or guanidine (B92328) with malononitrile can yield various aminopyrimidines, which are key precursors for further annulation reactions. researchgate.net These examples underscore the principle that the C-C-C unit provided by malonic acid or its analogues is crucial for the construction of fused rings onto a pyrimidine core. bu.edu.eg

Foundation for Diversified Malonate Ester Derivatives and Analogues

This compound is a parent compound for a wide range of malonate ester derivatives and analogues. These derivatives are often more stable and synthetically versatile than the free acid. The diethyl and dimethyl esters are common examples, prepared through standard esterification procedures or via nucleophilic substitution reactions.

For instance, Dimethyl 2-(pyrimidin-4-yl)malonate can be synthesized by reacting 4-chloropyrimidine (B154816) with dimethyl malonate under basic conditions. These ester derivatives serve as valuable intermediates in organic synthesis. A related compound, 2-(Pyrimidin-2-ylaminomethylene)malonic acid diethyl ester, is also commercially available, indicating its utility as a building block. manchesterorganics.com

The synthesis of pyrimidine derivatives through multicomponent reactions, such as the Biginelli reaction, often utilizes malonate esters like dimethyl malonate, which react with an aldehyde and a urea or thiourea to form dihydropyrimidinones. researchgate.net This demonstrates the foundational role of the malonate structure in creating the pyrimidine ring itself, which can then be further functionalized.

Below is a table of representative malonate derivatives and analogues related to this compound.

| Compound Name | Molecular Formula | Role/Application | Reference(s) |

| Diethyl 2-(pyrimidin-2-yl)malonate | C₁₁H₁₄N₂O₄ | Intermediate in heterocycle synthesis | researchgate.net |

| Dimethyl 2-(pyrimidin-4-yl)malonate | C₉H₁₀N₂O₄ | Versatile building block in organic synthesis | |

| Diethyl 2-(pyrimidin-2-ylaminomethylene)malonate | C₁₂H₁₅N₃O₄ | Synthetic intermediate | manchesterorganics.com |

| rac-5-(2-methoxy-phenoxy)-2-pyrimidin-2-yl-tetrahydro-pyrimidin-4,6-dione | C₁₉H₁₆N₄O₅ | Intermediate in the synthesis of Bosentan | google.com |

| 2-Malononitrile-pyrimidin-2-yl | C₈H₄N₄ | Product of reacting 2-chloropyrimidine with malononitrile | google.com |

Integration into Polymer and Material Chemistry (e.g., Functionalized Conducting Polymers)

The functional groups of this compound—the heterocyclic pyrimidine ring and the carboxylic acid moieties—make it an interesting candidate for integration into polymer and material science. Malonic acid and its derivatives are known to be useful in polymer synthesis and modification. byjus.comatamankimya.com

For example, malonic acid can be used as a cross-linking agent. A study demonstrated that solid-phase esterification between poly(vinyl alcohol) (PVA) and malonic acid can occur simply through drying, creating chemical cross-links that significantly enhance the mechanical properties of PVA hydrogels. rsc.org This suggests that this compound could be used to create functional hydrogels, where the pyrimidine unit would introduce specific chemical properties, such as pH-responsiveness or metal-coordination sites.

Furthermore, the incorporation of heterocyclic units into polymer backbones is a key strategy for developing functionalized conducting polymers. While direct polymerization of this compound is not widely reported, analogous structures provide a proof of concept. For instance, poly(2-thiophen-3-yl-malonic acid), a polythiophene with malonic acid groups on each repeating unit, has been synthesized. The carboxylic acid groups in this polymer enhance its solubility in aqueous solutions and influence its conformational and electronic properties. This material is considered a candidate for applications like selective membranes and wastewater treatment. It is conceivable that a similar approach could be used with this compound to create novel functional poly(pyrimidine)s with unique electronic and chelating properties.

Role in Organocatalysis and Deep Eutectic Solvent Systems

In recent years, deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents. mdpi.com Malonic acid is a common hydrogen bond donor used in the formation of DESs. mdpi.comresearchgate.net These DESs are typically prepared by mixing malonic acid with a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride (ChCl). rsc.org

A DES composed of choline chloride and malonic acid has been shown to act as an efficient and reusable catalytic system for various organic reactions, including the one-pot synthesis of functionalized pyrroles. rsc.org In another example, a DES made from the amino acid valine and malonic acid was used as a catalyst for the green synthesis of thiazolo[3,2-a]pyrimidines. nih.gov

These findings highlight the potential of the malonic acid functional group to act as a key component in organocatalytic systems. The title compound, this compound, combines the acidic, hydrogen-bond-donating malonic acid moiety with a pyrimidine ring, which can also participate in hydrogen bonding and other non-covalent interactions. This bifunctional nature could be harnessed to create novel DESs or organocatalysts with tailored properties. The pyrimidine nitrogen atoms could act as additional hydrogen bond acceptors or as basic sites, potentially leading to cooperative catalytic effects. While specific studies on DESs derived from this compound are not yet prevalent, the established roles of both malonic acid and pyrimidine derivatives in catalysis suggest this is a promising area for future research. mdpi.commdpi.com

Future Research Directions and Emerging Paradigms in 2 Pyrimidin 2 Yl Malonic Acid Chemistry

Exploration of Novel and Efficient Synthetic Pathways

Future progress in the utility of 2-(pyrimidin-2-yl)malonic acid is fundamentally tied to the creation of more efficient, sustainable, and versatile synthetic methods. While established routes, often involving the condensation of a pyrimidine (B1678525) precursor with a malonate derivative, have been serviceable, the focus is shifting towards more advanced and greener alternatives. nih.govijmps.org

A significant area of development is the adoption of multi-component reactions (MCRs). These reactions, which form products in a single step from three or more reactants, offer high atom economy and procedural simplicity. ijmps.orgmdpi.com The design of novel MCRs that directly construct the this compound core from basic starting materials would represent a substantial leap in efficiency. Another promising frontier is the application of innovative catalytic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have already been employed for functionalizing pyrimidine rings and could be adapted for novel synthetic strategies. nih.govmdpi.com Future work will likely target the direct C-H activation of the pyrimidine ring, which would bypass the need for pre-functionalized halides and streamline the synthesis. mdpi.com

Furthermore, industrial-scale production will benefit from optimizations like continuous flow chemistry, which provides superior control over reaction parameters and enhances safety and scalability. vulcanchem.com The development of syntheses under milder conditions, perhaps using eco-friendly solvents or catalysts, aligns with the broader goals of green chemistry. mdpi.com

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Design of one-pot syntheses for direct assembly of the core scaffold. |

| Advanced Catalysis (e.g., C-H activation) | Avoidance of pre-functionalized starting materials, increased efficiency. | Development of selective catalysts for direct C-H functionalization of the pyrimidine ring. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. | Adaptation of existing syntheses to continuous flow systems for industrial application. vulcanchem.com |

| Green Chemistry Approaches | Reduced environmental impact, improved sustainability. | Use of eco-friendly solvents, energy-efficient conditions, and recyclable catalysts. mdpi.com |

Development of Advanced Methodologies for Stereoselective Synthesis

The introduction of a stereocenter to the this compound scaffold vastly expands its potential, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial. Therefore, a major thrust of future research will be the development of sophisticated methods for stereoselective synthesis.

Asymmetric catalysis is expected to be at the forefront of this effort. The design and application of novel chiral catalysts—whether transition-metal complexes or organocatalysts—will be key to controlling the stereochemical outcome of reactions. For instance, palladium-catalyzed asymmetric hydrogenation has been successfully applied to pyrimidine derivatives, providing a pathway to optically active cyclic ureas and diamines. researchgate.net Similar strategies could be envisioned for the enantioselective functionalization of the malonate portion of the target molecule.

Future investigations will likely pursue the development of catalytic enantioselective methods for reactions at the α-position of the malonic ester. This would enable the direct installation of a wide range of substituents with high stereocontrol, generating a diverse library of chiral building blocks. Protocols for the regioselective and stereoselective addition of malonic acid derivatives to pyrimidinones (B12756618) have been developed, and expanding these methods to a broader range of substrates and catalytic systems is a logical next step. researchgate.netnih.govbeilstein-journals.orgnih.govbeilstein-journals.org

Deepening Mechanistic Understanding through Integrated Computational and Experimental Approaches

A robust understanding of reaction mechanisms is essential for the rational optimization of existing synthetic methods and the discovery of new ones. The integration of computational modeling with experimental validation is becoming an indispensable tool in modern chemical research and will be critical for advancing the chemistry of this compound.

Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and clarify the roles of catalysts and intermediates. ekb.egresearchgate.net Such studies can explain observed regioselectivity, as seen in the site-selective cross-coupling reactions of pyrimidine derivatives, and guide the design of more effective catalysts or reaction conditions. rsc.org For example, computational analysis has been used to identify the putative binding sites of pyrimidine-based inhibitors, a strategy that can be applied to understand intermolecular interactions. researchgate.net

This theoretical work must be complemented by rigorous experimental studies. In-situ monitoring of reactions using spectroscopic techniques, combined with detailed kinetic analysis, provides the empirical data needed to validate and refine computational models. researchgate.net This synergistic loop of prediction and verification will accelerate the development of more reliable and efficient synthetic protocols for this compound and its derivatives.

Rational Design of Next-Generation Pyrimidine-Malonate Hybrid Scaffolds for Diverse Chemical Applications

The unique combination of a pyrimidine ring—a known pharmacophore and versatile ligand—and a reactive malonate group makes this compound an ideal starting point for creating novel molecular architectures. The rational design of new hybrid scaffolds based on this core is a vibrant area for future research with wide-ranging applications. nih.govmdpi.com

Medicinal Chemistry: The pyrimidine scaffold is a privileged structure found in numerous drugs with antimicrobial, antiviral, and anticancer properties. nih.govnih.gov By using the this compound core, medicinal chemists can design and synthesize new libraries of compounds. Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is a promising strategy to create hybrids with enhanced potency or novel mechanisms of action. mdpi.comacs.org

Materials Science: In materials science, the pyrimidine and malonate moieties can act as ligands for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The electronic properties of the pyrimidine ring combined with the chelating ability of the malonate group could lead to materials with interesting optical, electronic, or catalytic properties. vulcanchem.comacs.org

Chemical Biology: The scaffold can be functionalized to create chemical probes and sensors. By attaching fluorophores or other reporter groups, molecules can be designed to detect specific ions or biomolecules through changes in their optical or electronic properties.

| Application Area | Design Strategy | Potential Outcome |

| Medicinal Chemistry | Molecular hybridization and scaffold hopping to combine with other pharmacophores. mdpi.comacs.org | Novel drug candidates with improved therapeutic profiles against various diseases. nih.govnih.gov |

| Materials Science | Use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). acs.org | Porous materials for gas storage, separation, or catalysis. vulcanchem.com |

| Coordination Chemistry | Design of multidentate ligands for complexing with transition metals. | Novel coordination complexes with unique magnetic or electronic properties. acs.org |

| Organic Electronics | Incorporation into extended π-conjugated systems. | N-type semiconductor materials for use in organic electronic devices. vulcanchem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.